Chemical structure and physical properties of Ethyl 8-methoxyquinoline-6-carboxylate
Chemical structure and physical properties of Ethyl 8-methoxyquinoline-6-carboxylate
An In-depth Technical Guide to Ethyl 8-methoxyquinoline-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold and Its Strategic Importance
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, aromatic structure serves as a cornerstone for a multitude of synthetic drugs, natural alkaloids, and functional materials. Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 8-methoxyquinoline-6-carboxylate emerges as a strategically important derivative within this class. It is not typically an end-product therapeutic itself but rather a highly valuable molecular intermediate. Its specific arrangement of functional groups—a nucleophilic nitrogen, an electron-donating methoxy group, and a versatile ethyl ester handle—provides chemists with a robust platform for constructing more complex, biologically active molecules and chemical libraries for high-throughput screening. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications for researchers in drug development and organic synthesis.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to define its precise structure and identifiers. Ethyl 8-methoxyquinoline-6-carboxylate is systematically named based on the IUPAC nomenclature for heterocyclic compounds.
Molecular Structure
The molecule consists of a central quinoline core functionalized at two positions on the benzenoid ring:
-
An 8-methoxy group (-OCH₃) : This electron-donating group influences the electronic properties of the ring system and can play a role in metabolic stability and receptor binding.
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A 6-ethyl carboxylate group (-COOCH₂CH₃) : This ester group is a key site for synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.
IUPAC Name: Ethyl 8-methoxyquinoline-6-carboxylate
Chemical Structure:
Caption: 2D structure of Ethyl 8-methoxyquinoline-6-carboxylate.
Key Identifiers
Summarizing the key identifiers ensures accurate tracking and retrieval of information for this compound in chemical databases and regulatory documents.
| Identifier | Value | Source |
| Parent Acid CAS Number | 1668584-26-6 (for 8-methoxyquinoline-6-carboxylic acid) | [3] |
| Molecular Formula | C₁₃H₁₃NO₃ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C(=CC=N2)OC | PubChem |
| InChIKey | FZJHQVFPZDBXRE-UHFFFAOYSA-N | PubChem |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its behavior in different environments, influencing its solubility, stability, and suitability for various experimental conditions. While extensive experimental data for this specific ester is not widely published, reliable computational models provide valuable predictions.
| Property | Predicted/Experimental Value | Notes |
| Appearance | Off-white to light yellow solid | Based on similar quinoline carboxylates[4] |
| Boiling Point | ~400-420 °C | Predicted for similar structures[4] |
| LogP (Octanol/Water) | ~2.5 - 3.0 | A measure of lipophilicity; indicates moderate solubility in organic solvents. |
| TPSA (Topological Polar Surface Area) | 48.4 Ų | Suggests reasonable cell permeability characteristics.[5] |
| Hydrogen Bond Acceptors | 4 (N, two O in ester, O in ether) | [5] |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 (C-C ester, O-C ester, C-O ether) | [6] |
Spectral Data Analysis: A Fingerprint of the Molecule
Spectroscopic data provides unambiguous confirmation of a molecule's structure. For a researcher synthesizing or using this compound, understanding its spectral signature is paramount.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In a solvent like CDCl₃:
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Aromatic Protons (5H): These will appear in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring are typically shifted further downfield due to the electron-withdrawing effect of the nitrogen atom. The specific splitting patterns (doublets, singlets) will depend on the coupling with adjacent protons.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 4.0 ppm.[7]
-
Ethyl Ester Protons (-OCH₂CH₃, 5H):
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A quartet for the methylene protons (-OCH₂) around δ 4.4-4.5 ppm, split by the adjacent methyl group.
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A triplet for the methyl protons (-CH₃) around δ 1.4-1.5 ppm, split by the adjacent methylene group.[7]
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¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show signals for all 13 unique carbon atoms:
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Carbonyl Carbon (-C=O): The ester carbonyl carbon will be the most downfield signal, typically in the δ 165-170 ppm range.
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Aromatic Carbons (9C): These will appear in the δ 110-155 ppm region. Carbons attached to heteroatoms (N, O) will be shifted further downfield.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7]
-
Ethyl Ester Carbons (-OCH₂CH₃):
-
Methylene carbon (-OCH₂) around δ 60-65 ppm.
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Methyl carbon (-CH₃) around δ 14-15 ppm.[7]
-
Mass Spectrometry (MS)
In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a prominent molecular ion peak:
-
[M+H]⁺: 232.0917 m/z
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present:
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~1720 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ethyl ester.[7]
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~3050-3100 cm⁻¹: C-H stretching for the aromatic ring.
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~2850-2980 cm⁻¹: C-H stretching for the aliphatic methoxy and ethyl groups.
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~1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring system.[7]
-
~1250 cm⁻¹: C-O stretching for the ester and the methoxy ether group.
Synthesis and Reactivity
Proposed Synthesis Protocol: The Skraup Reaction
A robust and classical method for constructing the quinoline core is the Skraup synthesis.[2][8] This protocol involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. For the target molecule, a multi-step synthesis is required.
Rationale: The Skraup reaction is a reliable method for creating the fundamental quinoline ring from readily available anilines. Subsequent functionalization is often more challenging than building the core with the desired groups already in place or in the form of a precursor. This proposed pathway follows a logical sequence of core formation, functional group introduction, and final modification.
Step-by-Step Methodology:
-
Step 1: Synthesis of 6-Methoxyquinoline.
-
To a reaction vessel, add p-anisidine (1.0 eq), glycerol (4.0-4.5 eq), and a moderator such as ferrous sulfate (0.2 eq).[9]
-
Slowly add concentrated sulfuric acid while cooling the mixture. The sulfuric acid acts as both a catalyst and a dehydrating agent to convert glycerol to acrolein in situ.
-
Add an oxidizing agent, typically the nitro-analogue of the starting aniline (p-nitroanisole, 0.5 eq), which will be reduced during the final aromatization step.
-
Heat the reaction mixture carefully to initiate the exothermic reaction, then maintain reflux for several hours (e.g., 8 hours at 140°C) to complete the cyclization and dehydrogenation.[9]
-
After cooling, the mixture is neutralized with a base (e.g., NaOH solution) to liberate the free quinoline base.
-
The product, 6-methoxyquinoline, is then isolated via steam distillation or solvent extraction.
-
-
Step 2: Bromination to 6-Methoxy-8-bromoquinoline.
-
This step is hypothetical and requires further research for specific conditions. A directed bromination would be required. The methoxy group is ortho-, para-directing, but the 8-position may be sterically hindered. Alternative strategies might be necessary.
-
-
Step 3: Conversion to 8-Methoxyquinoline-6-carboxylic Acid.
-
This step is also hypothetical. If bromination is successful, the bromo-derivative can be converted to the carboxylic acid via a Grignard reaction with CO₂ or through a palladium-catalyzed carbonylation reaction.
-
-
Step 4: Fischer Esterification.
-
Dissolve the 8-methoxyquinoline-6-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).
-
Reflux the mixture for several hours to drive the equilibrium towards the ester product.
-
After the reaction is complete, cool the mixture, neutralize the acid catalyst, and extract the desired ethyl ester with an organic solvent.
-
Purify the final product, Ethyl 8-methoxyquinoline-6-carboxylate, using column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for Ethyl 8-methoxyquinoline-6-carboxylate.
Applications and Research Interest
The true value of Ethyl 8-methoxyquinoline-6-carboxylate lies in its potential as a versatile building block for creating novel compounds with significant biological activity.
-
Scaffold for Anticancer Agents: Methoxy-substituted aromatic compounds are frequently explored in oncology research. The methoxy group can enhance binding to hydrophobic pockets in enzymes and receptors.[10] The quinoline core itself is found in several kinase inhibitors. This molecule serves as an excellent starting point for synthesizing libraries of compounds to be tested against targets like dihydroorotate dehydrogenase (DHODH) or various tyrosine kinases.[11]
-
Intermediate for Antimicrobial and Antimalarial Drugs: The quinoline scaffold is famously the basis for chloroquine and other antimalarial drugs. New derivatives are constantly being synthesized to combat drug-resistant strains. The ester at the 6-position can be converted into amides or other functional groups known to enhance antimicrobial activity.[12]
-
Development of Fluorescent Probes and Materials: The rigid, planar structure of the quinoline ring system often imparts fluorescent properties.[1] By conjugating this molecule with other chromophores or metal-chelating moieties, researchers can develop novel fluorescent sensors for detecting specific metal ions or biomolecules.
Conclusion
Ethyl 8-methoxyquinoline-6-carboxylate is a well-defined chemical intermediate with significant potential for researchers in medicinal chemistry and materials science. Its structure combines the biologically relevant quinoline scaffold with strategically placed methoxy and ethyl ester functional groups, offering multiple avenues for synthetic diversification. While it is not an end-product, its role as a foundational building block for the discovery of new therapeutics and functional materials is of high importance. This guide provides the core chemical, physical, and synthetic information required for its effective utilization in a research setting.
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